6-Methyloctadecane

Description

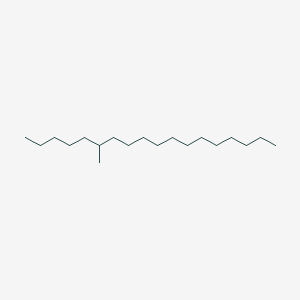

Structure

3D Structure

Properties

CAS No. |

10544-96-4 |

|---|---|

Molecular Formula |

C19H40 |

Molecular Weight |

268.5 g/mol |

IUPAC Name |

6-methyloctadecane |

InChI |

InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-16-18-19(3)17-15-7-5-2/h19H,4-18H2,1-3H3 |

InChI Key |

MMQAZWNADBJFCD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(C)CCCCC |

Canonical SMILES |

CCCCCCCCCCCCC(C)CCCCC |

Synonyms |

6-methyloctadecane |

Origin of Product |

United States |

Natural Occurrence and Distribution Patterns of 6 Methyloctadecane

Microbial Production and Release

Several microorganisms are known to produce 6-Methyloctadecane as part of their metabolic output.

The bacterial strain Bacillus siamensis YJ15 has been identified as a producer of this compound. apsnet.orgapsnet.org In a study characterizing the volatile organic compounds (VOCs) from this bacterium for their antifungal activity, this compound was detected as one of the emitted substances. apsnet.orgapsnet.org The production of a range of VOCs by Bacillus species is a known mechanism for their biocontrol activities against plant pathogens. nih.gov

Table 1: Volatile Organic Compounds Identified from Bacillus siamensis YJ15

This table includes a selection of compounds identified in the study for illustrative purposes. apsnet.orgapsnet.org

The entomopathogenic fungus Paecilomyces lilacinus (now known as Purpureocillium lilacinum) is also known to release this compound. nih.govpherobase.com This compound is part of a blend of bioactive volatiles emitted by the fungus. nih.govpherobase.com Research has also noted that when plants are colonized by other endophytic fungi, such as Beauveria bassiana, the production of this compound can be enhanced, which may contribute to the plant's resistance against pathogens like nematodes. nih.govnist.gov

Occurrence in Geobiological Formations

This compound is a recognized biomarker in geobiological studies, particularly in relation to cyanobacteria. It has been detected as part of a mixture of monomethylalkanes in both modern and Holocene-era cyanobacterial mats. core.ac.ukresearchgate.net Specifically, research on mats from Abu Dhabi, United Arab Emirates, identified a series of methyl-branched alkanes, including 7- and this compound. core.ac.uk The presence of these branched alkanes is considered indicative of a contribution from cyanobacterial and other bacterial sources to sedimentary organic matter.

Table 2: Chemical Compound Information

Biosynthesis and Biotransformation Pathways of 6 Methyloctadecane

De Novo Biosynthesis Mechanisms in Living Organisms

The creation of 6-methyloctadecane from simple precursors within an organism, known as de novo biosynthesis, involves intricate enzymatic processes. While the specific pathways for this compound are not exhaustively detailed in scientific literature, they can be inferred from the general principles of alkane and branched-chain fatty acid synthesis.

Enzymatic Pathways in Prokaryotes and Eukaryotes

In both prokaryotic and eukaryotic organisms, the biosynthesis of long-chain alkanes is fundamentally linked to the fatty acid synthesis (FAS) pathway. The common route involves two primary steps: the reduction of a fatty acyl-ACP (acyl carrier protein) or fatty acyl-CoA (coenzyme A) to a fatty aldehyde, followed by the decarbonylation of the aldehyde to produce an alkane with one less carbon atom.

Fatty Acid Precursor Formation : The synthesis of this compound would necessitate a corresponding branched-chain fatty acid precursor, specifically 6-methyloctadecanoic acid. The formation of typical iso- and anteiso-branched fatty acids starts with branched-chain amino acids like valine, leucine, and isoleucine providing the initial primer for the FAS system. wikipedia.orgnih.gov However, the introduction of a methyl group at the C6 position, distant from the usual branching points, suggests a different mechanism. It is hypothesized that a specific S-adenosyl methionine (SAM)-dependent methyltransferase acts on an unsaturated fatty acid intermediate, such as oleic acid, at a specific position along the acyl chain, followed by saturation to create the mid-chain branch. This mechanism is known for producing tuberculostearic acid in Actinomycetales. wikipedia.org

Reduction and Decarbonylation : Once the 6-methyloctadecanoyl-ACP/CoA precursor is formed, it enters a terminal pathway.

In cyanobacteria, an acyl-ACP reductase (AAR) first reduces the fatty acyl-ACP to a fatty aldehyde. frontiersin.org Subsequently, an aldehyde-deformylating oxygenase (ADO) catalyzes the removal of the carbonyl group, yielding the C19 alkane, this compound. frontiersin.org

In plants and insects, a similar pathway exists in the endoplasmic reticulum where a fatty acyl-CoA reductase (FAR) generates a fatty alcohol, which is then oxidized to an aldehyde. This aldehyde is then processed by a decarbonylase, often part of a complex involving proteins like CER1 and CER3 in Arabidopsis, to form the final alkane. oup.comoup.com

| Enzyme Family | Function | Organism Type | Reference |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Builds the initial carbon chain | Prokaryotes & Eukaryotes | wikipedia.org |

| Methyltransferase | (Hypothesized) Adds methyl group to fatty acid chain | Prokaryotes & Eukaryotes | wikipedia.org |

| Acyl-ACP Reductase (AAR) | Reduces fatty acyl-ACP to fatty aldehyde | Prokaryotes (e.g., Cyanobacteria) | frontiersin.org |

| Aldehyde-Deformylating Oxygenase (ADO) | Converts fatty aldehyde to alkane | Prokaryotes (e.g., Cyanobacteria) | frontiersin.org |

| Fatty Acyl-CoA Reductase (FAR) / CER Complex | Converts fatty acyl-CoA to alkane | Eukaryotes (e.g., Plants) | oup.comoup.com |

Genetic Regulation of Alkane Synthesis (Hypothesized)

The genetic control of alkane synthesis is complex and ensures that production is balanced with cellular needs and environmental signals. While genes specific to this compound have not been identified, the regulatory framework for general alkane biosynthesis provides a strong hypothesis.

Prokaryotic Regulation : In cyanobacteria, the genes for alkane biosynthesis, aar and ado, are often found in clusters. frontiersin.org Studies in Synechocystis show that these genes can have their own promoters, allowing for independent and complex regulation rather than being part of a simple operon. frontiersin.org This suggests that their expression can be finely tuned in response to specific physiological requirements.

Eukaryotic Regulation : In plants like Arabidopsis, the regulation is multi-layered. Transcription factors such as MYB96 can activate the expression of key synthesis genes like CER3 in response to drought. oup.com Post-transcriptional regulation also plays a crucial role. For instance, the CER16 protein is believed to regulate alkane biosynthesis by inhibiting the post-transcriptional gene silencing of CER3, thereby ensuring the stability of the enzyme's mRNA and maintaining alkane production. oup.com It is plausible that the synthesis of branched alkanes like this compound is governed by similar, if not identical, regulatory networks that control the expression of the core alkane synthesis machinery and potentially specific branching enzymes.

Biotransformation from Precursor Compounds

In addition to being built from scratch, this compound can potentially be formed or modified from more complex molecules already present in an organism or its environment.

Conversion from Ketone-Based Pheromone Analogues

The biotransformation of a ketone to an alkane involves the complete reduction of the carbonyl group (C=O) to a methylene (B1212753) group (CH2). While this is a common reaction in synthetic organic chemistry, its biological equivalent is less straightforward. The direct conversion of a ketone, such as octadecan-6-one, to this compound is not a well-documented pathway in the context of pheromone metabolism.

However, microorganisms possess a wide array of reductase enzymes capable of acting on ketones. ijpsonline.commdpi.com Typically, the biocatalytic reduction of a ketone yields a secondary alcohol. nih.govpsu.edu Further deoxygenation steps to reach an alkane are energetically demanding and not commonly observed as a direct transformation. It is more likely that ketones are metabolized through other routes, such as Baeyer-Villiger monooxygenases, which convert ketones into esters for further degradation. nih.govresearchgate.net Therefore, the formation of this compound from a ketone precursor remains a hypothetical pathway that requires further scientific investigation.

Microbial Degradation and Modification Processes in Environmental Contexts

This compound, like other hydrocarbons, is subject to microbial degradation in the environment. This process is critical for the natural bioremediation of hydrocarbon-contaminated sites. The presence of a methyl branch, however, makes this compound more resistant to degradation than its linear counterpart, octadecane (B175841). frontiersin.org

The primary mechanism for aerobic alkane degradation is initiated by alkane hydroxylases, which introduce an oxygen atom into the stable C-H bond. frontiersin.orgmdpi.com

Terminal Oxidation : The most common pathway involves the oxidation of a terminal methyl group. Enzymes like cytochrome P450 monooxygenases (CYPs) or non-heme iron enzymes like AlkB catalyze the conversion of the alkane to a primary alcohol. frontiersin.orgmdpi.comasm.org This alcohol is then sequentially oxidized by alcohol and aldehyde dehydrogenases to a fatty acid, which can enter the β-oxidation cycle for energy production. mdpi.com

Subterminal Oxidation : This pathway involves the oxidation of an internal methylene group to a secondary alcohol, which is then oxidized to a ketone. frontiersin.orgnih.gov

Challenges with Branching : The methyl group at the C6 position of this compound poses a challenge for degradation via the standard β-oxidation pathway. nih.gov The branch can sterically hinder the enzymes involved. Specialized bacteria, such as certain species of Alcanivorax and Rhodococcus, are known to efficiently degrade branched alkanes. frontiersin.orgasm.org They may employ specific enzymes to handle the branch point or utilize alternative pathways, such as the one proposed for the degradation of the highly branched alkane pristane, which involves an initial ω-oxidation at the opposite end of the molecule, followed by rounds of β-oxidation until the branch point is resolved. nih.gov

| Enzyme Family | Function | Organism Type | Reference |

|---|---|---|---|

| Alkane Hydroxylase (AlkB, CYP153) | Initial oxidation of alkane to alcohol | Bacteria, Yeasts | frontiersin.orgfrontiersin.org |

| Alcohol Dehydrogenase | Oxidizes alcohol to aldehyde | Bacteria, Yeasts | mdpi.com |

| Aldehyde Dehydrogenase | Oxidizes aldehyde to fatty acid | Bacteria, Yeasts | mdpi.com |

| β-Oxidation Enzymes | Degrades fatty acid for energy | Most Organisms | nih.gov |

Compound Reference Table

| Compound Name | PubChem CID |

|---|---|

| This compound | 93065 |

| Octadecane | 11635 |

| Octadecan-6-one | 156043403 |

Chemical Synthesis Methodologies for 6 Methyloctadecane and Its Analogues

Total Synthesis of 6-Methyloctadecane

The total synthesis of a specific, non-commercially prevalent alkane like this compound relies on established carbon-carbon bond-forming reactions. While a dedicated, published total synthesis for this exact compound is not prominent in the literature, its construction can be achieved through well-understood laboratory routes.

Classic organic synthesis provides a robust toolbox for constructing the carbon skeleton of this compound. Key strategies involve the coupling of smaller hydrocarbon fragments through reactions that create new carbon-carbon bonds.

Grignard Reaction: A primary method for chain elongation involves the Grignard reaction. leah4sci.combyjus.comlibretexts.org This organometallic reaction uses an alkyl-magnesium halide (Grignard reagent) to act as a nucleophile, attacking an electrophilic carbon, such as that in a carbonyl group or an alkyl halide. leah4sci.comsavemyexams.com

A plausible route to this compound could involve the following steps:

Formation of the Grignard Reagent: Dodecyl bromide (1-bromododecane) is reacted with magnesium metal in dry diethyl ether to form dodecylmagnesium bromide.

Coupling Reaction: This Grignard reagent is then reacted with a suitable electrophile, such as 6-bromoheptane. However, a more controlled approach would be to react it with a ketone. For instance, reacting dodecylmagnesium bromide with heptan-2-one would yield 2-methyloctadecan-2-ol. Subsequent dehydration to the alkene followed by hydrogenation would not yield the desired 6-methyl isomer.

A more precise Grignard approach would be the reaction of pentylmagnesium bromide with tridecan-6-one. The resulting tertiary alcohol, 6-methyl-octadecan-6-ol, can then be deoxygenated. A common method for deoxygenation is a two-step process involving dehydration to form an alkene mixture, followed by catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) to yield the final saturated alkane, this compound.

Wittig Reaction: The Wittig reaction is another cornerstone of organic synthesis, particularly for creating alkenes with high stereoselectivity, which can then be hydrogenated to alkanes. jgpt.co.intandfonline.com This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). jgpt.co.inscirp.org While often used for creating specific cis or trans double bonds in pheromone synthesis, it can be adapted for alkane construction. nih.gov

A potential Wittig-based synthesis for a precursor to this compound:

Ylide Preparation: A phosphonium (B103445) salt, such as dodecyltriphenylphosphonium (B1215703) bromide, is prepared from dodecyl bromide and triphenylphosphine. This salt is then deprotonated with a strong base (e.g., n-butyllithium) to form the ylide.

Wittig Olefination: The ylide is reacted with heptanal. This reaction would form 6-methyloctadec-6-ene.

Hydrogenation: The resulting alkene is hydrogenated using a catalyst like Pd/C or PtO₂ under a hydrogen atmosphere to reduce the double bond, yielding this compound.

Table 1: Comparison of Established Synthetic Routes for Branched Alkanes

| Feature | Grignard Reaction | Wittig Reaction |

|---|---|---|

| Key Reagents | Alkyl/Aryl Halide, Magnesium, Carbonyl Compound | Phosphonium Salt, Strong Base, Aldehyde/Ketone |

| Bond Formed | C-C Single Bond (initially) | C=C Double Bond |

| Primary Use | Chain elongation, alcohol synthesis leah4sci.com | Stereoselective alkene synthesis tandfonline.comnih.gov |

| Final Step to Alkane | Deoxygenation/Hydrogenation | Catalytic Hydrogenation |

| Byproducts | Magnesium salts | Triphenylphosphine oxide nih.gov |

Since the methyl group at the C-6 position creates a chiral center, this compound can exist as two enantiomers, (R)-6-methyloctadecane and (S)-6-methyloctadecane. Distinguishing between and selectively synthesizing these stereoisomers is crucial, especially in fields like chemical ecology where biological activity is often enantiomer-specific. pnas.org

Chiral Auxiliaries: One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orguwindsor.ca Evans oxazolidinones are a prominent class of chiral auxiliaries used for stereoselective alkylation reactions. uwindsor.ca

A synthetic sequence using an Evans auxiliary to produce a specific enantiomer of this compound could be:

Acylation: A chiral oxazolidinone (available as either enantiomer) is acylated with an appropriate acyl chloride to form an N-acyl oxazolidinone.

Diastereoselective Alkylation: The N-acyl oxazolidinone is converted into its enolate using a base like lithium diisopropylamide (LDA). This enolate then reacts with an alkyl halide (e.g., 1-bromododecane). The bulky chiral auxiliary shields one face of the enolate, forcing the alkyl halide to attack from the other face, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.orgub.edu

Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis or reduction, yielding a chiral carboxylic acid or alcohol, which can then be converted to the target alkane through standard functional group manipulations (e.g., reduction and deoxygenation).

Catalytic Asymmetric Synthesis: Another advanced approach is the use of chiral catalysts to directly create the desired enantiomer. acs.org For example, asymmetric hydrogenation or asymmetric C-C coupling reactions catalyzed by transition metal complexes bearing chiral ligands can produce enantiomerically enriched products. While highly efficient, developing a specific catalyst for a long-chain aliphatic substrate can be challenging.

Green Chemistry Principles in Branched Alkane Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability, focusing on reducing waste, avoiding hazardous reagents, and using renewable resources and catalytic processes.

The principles of green chemistry are being applied to the synthesis of branched alkanes, which are valuable as "green" diesel or jet fuel components. These strategies often start from renewable biomass rather than petrochemical feedstocks.

Synthesis from Biomass: Fatty acids, available from plant oils and algae, are attractive starting materials. One approach involves the catalytic isomerization of long-chain unsaturated fatty acids followed by deoxygenation. Another method uses ketones derived from lignocellulose, such as acetone, which can undergo self-condensation followed by hydrodeoxygenation to produce C₆–C₁₅ branched alkanes. nih.gov Similarly, furfural, derived from xylose in lignocellulose, can be condensed with ketones and then fully hydrodeoxygenated to yield jet fuel-range branched alkanes. wikidata.org A study demonstrated the synthesis of diesel-range branched alkanes from 2-methylfuran (B129897) and butanal, which are derivable from biomass. wikipedia.org

A study by G. Li et al. reported the synthesis of diesel-range branched alkanes via the hydrodeoxygenation of a product from 2-methylfuran and butanal over a non-noble Ni/Hβ catalyst, achieving a high carbon yield of ~90% at a relatively mild temperature of 503 K. scirp.orgwikipedia.org

Catalytic methods offer a more atom-economical and environmentally friendly alternative to stoichiometric reagents.

Hydroisomerization: A major industrial process for producing branched alkanes is the hydroisomerization of long-chain n-alkanes, which are abundant in petroleum fractions and Fischer-Tropsch synthesis products. mdpi.comnih.gov This process typically uses bifunctional catalysts containing a noble metal (like Platinum or Palladium) on an acidic support, often a zeolite. mdpi.comresearchgate.netlincoln.ac.uk

The reaction mechanism proceeds as follows:

The n-alkane is dehydrogenated on a metal site to form an alkene.

The alkene protonates on an acid site to form a carbenium ion.

The carbenium ion rearranges to a more stable, branched isomer.

The branched carbenium ion deprotonates to a branched alkene.

The branched alkene is hydrogenated on a metal site to the final isoalkane.

The shape selectivity of the zeolite pores plays a critical role in controlling the degree and type of branching. rsc.org Zeolites with 10-membered ring channels, such as ZSM-22, are effective for producing monobranched isomers, which are desirable for improving the cold-flow properties of diesel fuel without significantly lowering the cetane number. researchgate.netrsc.org

Catalytic Alkylation: Friedel-Crafts alkylation traditionally uses hazardous liquid acids like HF or AlCl₃. Green approaches replace these with solid acid catalysts, such as zeolites (e.g., Beta, Y, ZSM-5) or sulfated zirconia. mdpi.com These solid acids are non-corrosive, reusable, and minimize waste. The alkylation of aromatics or short-chain alkanes with long-chain alkenes over solid acids is a common strategy to produce branched hydrocarbons for fuels and lubricants. mdpi.com

Table 2: Green Chemistry Approaches to Branched Alkane Synthesis

| Approach | Key Principle | Catalysts/Reagents | Typical Feedstocks |

|---|---|---|---|

| Biomass Conversion | Use of renewable resources | Ni/Hβ, Ru/H-ZSM-5, Solid bases wikidata.orgwikipedia.org | Furans, Fatty Acids, Lignocellulose nih.govwikidata.org |

| Hydroisomerization | Isomerization of linear alkanes | Pt or Pd on Zeolites (ZSM-22, ZSM-12) researchgate.netrsc.org | n-Alkanes (from petroleum or Fischer-Tropsch) |

| Solid Acid Catalysis | Replacement of hazardous liquid acids | Zeolites, Sulfated Zirconia mdpi.com | Alkenes, Aromatics |

Advanced Analytical Characterization of 6 Methyloctadecane

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 6-methyloctadecane from complex mixtures, a necessary prerequisite for its accurate identification and quantification. The subtle differences in physical properties between methyl-branched alkanes and their linear counterparts, as well as among their various isomers, demand high-resolution separation methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for analyzing volatile compounds like this compound. In this method, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint.

Identification of this compound is achieved by a combination of two key pieces of data:

Retention Time/Index : Under specific chromatographic conditions, a compound will consistently elute from the GC column at a characteristic time, known as its retention time. To improve inter-laboratory comparability, retention times are often converted to Kovats retention indices (KI), which normalize the retention time to that of adjacent n-alkanes. unl.eduresearchgate.netunl.edu The KI value helps to narrow down the structural possibilities for a given peak in the chromatogram. unl.eduresearchgate.net For instance, branched alkanes typically elute earlier than their straight-chain counterparts of the same carbon number but later than the preceding n-alkane. researchgate.net

Mass Spectrum : The mass spectrum generated by the MS detector provides structural information. For this compound, electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern that allows for its positive identification (see section 5.2.2 for details). nist.gov

Quantification of this compound can be performed using GC-MS, often by operating the mass spectrometer in selected ion monitoring (SIM) mode. This involves monitoring only a few specific, characteristic fragment ions of the target analyte rather than scanning the entire mass range. researchgate.net This approach significantly increases sensitivity and reduces matrix interference. For accurate quantification, an internal standard (e.g., a deuterated analog) is typically added to the sample in a known concentration. The ratio of the peak area of a specific this compound ion (quantifier ion) to that of the internal standard is used to calculate the concentration. researchgate.netnih.gov The presence of other characteristic ions (qualifier ions) at expected ratios confirms the compound's identity. researchgate.net

Optimization of GC Parameters for Methyl-Branched Alkane Resolution

Achieving clear separation of this compound from its isomers (e.g., 2-, 3-, 4-, 5-, 7-, 8-, and 9-methyloctadecane) and adjacent n-alkanes is a significant challenge. unl.eduunl.edu The resolution of these closely eluting compounds depends heavily on the optimization of several GC parameters.

GC Column : The choice of capillary column is critical. Long columns (e.g., 30–100 m) with a narrow internal diameter (e.g., 0.25 mm) provide higher efficiency and better separation. researchgate.netgcms.cz A non-polar stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5MS), is typically used for hydrocarbon analysis, as it separates compounds primarily based on their boiling points. unl.eduresearchgate.netpnas.org

Carrier Gas and Flow Rate : Helium is a common carrier gas, offering good efficiency and compatibility with mass spectrometers. gcms.cz Hydrogen can also be used and provides the potential for faster analysis times due to its higher optimal linear velocity. researchgate.netgcms.cz The linear velocity of the carrier gas must be optimized; operating at velocities above the optimum can decrease resolution, but may also shorten analysis time by making peaks narrower. gcms.cz

Temperature Program : The oven temperature program, which controls the rate of temperature increase during the analysis, is a key parameter for optimizing resolution. A slow temperature ramp rate can improve the separation of closely eluting compounds. restek.com A typical program might start at a low initial temperature, hold for a few minutes, and then increase at a controlled rate (e.g., 5–10 °C/min) to a final high temperature. pnas.orgufba.br

An example of optimized GC parameters is presented in the table below.

| Parameter | Optimized Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | High resolution for complex hydrocarbon mixtures. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Helium is inert; Hydrogen allows for faster analysis. gcms.cz |

| Flow Rate | ~1.0-1.4 mL/min (constant flow) | Maintain optimal linear velocity for maximum efficiency. researchgate.net |

| Oven Program | 70°C (2 min), ramp 5°C/min to 300°C (hold 1.67 min) | Controlled elution and separation of isomers. ufba.br |

| Injector | Splitless or Cool On-Column at 280-310°C | Efficient transfer of analytes onto the column. pnas.orgufba.br |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Hydrocarbon Mixtures

For exceptionally complex samples, such as crude oil or detailed profiles of insect cuticles, conventional one-dimensional GC may not provide sufficient resolving power. mosh-moah.deresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation capability. mosh-moah.de

In GCxGC, two columns with different stationary phase selectivities are coupled in series. The effluent from the first-dimension column is continuously collected in small fractions and then rapidly re-injected onto the second-dimension column for a fast, secondary separation. The result is a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., volatility on the first column and polarity on the second). mosh-moah.de This spreads the analytes across a 2D plane, resolving many compounds that would otherwise co-elute in a single-column setup. unito.it This technique is particularly effective for separating branched alkanes from the unresolved complex mixture (UCM) often seen in petroleum sample chromatograms. researchgate.net When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOF/MS becomes an exceptionally powerful tool for the detailed characterization of complex hydrocarbon mixtures containing this compound. unito.it

Spectroscopic Structure Elucidation

While chromatography separates this compound, spectroscopy is used to elucidate its molecular structure, confirming the identity and position of the methyl branch.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation, although it requires a pure, isolated sample in milligram quantities.

¹H NMR : In the proton NMR spectrum of an alkane, signals typically appear in the highly shielded upfield region of the spectrum (approx. 0.7–1.5 ppm). openochem.org For this compound, the spectrum would be complex but would show distinct signals for the different types of protons:

The protons of the terminal methyl groups (at C1 and C18).

The protons of the branching methyl group at C6.

A unique signal for the single proton on the tertiary carbon (the methine proton at C6).

A large, overlapping signal region for the numerous methylene (B1212753) (CH₂) groups in the long aliphatic chain.

¹³C NMR : The carbon-13 NMR spectrum is often more informative for alkanes as it provides a distinct signal for each unique carbon atom in the molecule. libretexts.org It can clearly distinguish between methyl, methylene (CH₂), methine (CH), and quaternary carbons. ruc.dk For this compound, distinct chemical shifts would be expected for:

The terminal methyl carbons (C1 and C18).

The branching methyl carbon.

The tertiary methine carbon (C6).

The methylene carbons adjacent to the branch point (C5 and C7), which would be distinct from the other methylene carbons in the chain. nih.gov

The remaining methylene carbons of the long chain.

The precise chemical shifts can confirm the location of the methyl group along the octadecane (B175841) backbone.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is the most common method for identifying branched alkanes in GC-MS analysis. When a this compound molecule is bombarded with high-energy electrons (typically 70 eV), it loses an electron to form a molecular ion (M⁺•). uni-saarland.deuvic.ca This molecular ion is often unstable and undergoes fragmentation. uni-saarland.dewhitman.edu

For branched alkanes, the molecular ion peak is frequently of low abundance or absent entirely. ic.ac.ukjove.com Fragmentation preferentially occurs at the C-C bonds adjacent to the branch point, as this leads to the formation of more stable secondary carbocations. jove.comuobasrah.edu.iq

For this compound (molecular weight 268.5 g/mol ), cleavage at the C5-C6 bond results in the loss of a pentyl radical (•C₅H₁₁) and the formation of a secondary carbocation with m/z 197. Conversely, cleavage at the C6-C7 bond leads to the loss of a dodecyl radical (•C₁₂H₂₅) and the formation of a secondary carbocation with m/z 99. The resulting mass spectrum is a unique pattern of these and other fragment ions. The NIST mass spectrum for this compound shows major peaks at m/z 43, 57, 71, 85, etc., which are characteristic of aliphatic hydrocarbons, along with the key diagnostic ions that indicate the branch point. nist.govnih.gov

The table below summarizes the key fragmentation pathways for this compound.

| Cleavage Site | Neutral Loss | Cation Formed | m/z of Cation |

| C5 – C6 Bond | Pentyl radical (C₅H₁₁) | [C₁₄H₂₉]⁺ | 197 |

| C6 – C7 Bond | Dodecyl radical (C₁₂H₂₅) | [C₇H₁₅]⁺ | 99 |

The analysis of these characteristic fragments allows for the unambiguous identification of the compound as this compound and its differentiation from other C₁₉H₄₀ isomers. bohrium.com

Chemometric Applications in Data Analysis

In the analysis of complex chemical mixtures, raw instrumental data from techniques like gas chromatography-mass spectrometry (GC-MS) often present challenges such as co-eluting peaks and matrix interference. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools to overcome these issues. For a compound like this compound, which may be present in intricate samples such as petroleum fractions or biological extracts, chemometric methods are essential for accurate identification and resolution from other structurally similar hydrocarbons.

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) for Deconvolution of Chromatographic Data

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. tuwien.at However, in complex mixtures, complete chromatographic separation of all components is not always feasible, leading to overlapping or co-eluting peaks. Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a chemometric algorithm adept at mathematically resolving co-eluting components from multivariate data, such as that generated by GC-MS. rsc.orgresearchgate.net

MCR-ALS decomposes a data matrix (e.g., a chromatogram with retention times on one axis and mass spectra on the other) into the pure elution and spectral profiles of the constituent chemical components. nih.govvliz.be This is particularly valuable in the analysis of branched alkanes like this compound, which may co-elute with other isomers or hydrocarbons of similar volatility. The algorithm iteratively optimizes these profiles under certain constraints (e.g., non-negativity, unimodality) until a satisfactory solution is reached. mcrals.info

For instance, if this compound were present in a sample with other C19 isomers, their individual mass spectra might be highly similar, and their retention times might overlap significantly. MCR-ALS can be applied to the GC-MS data to deconvolve the mixed signals, yielding a pure mass spectrum and a pure chromatographic profile for this compound, even in the presence of severe peak overlap. nih.gov This allows for more accurate identification and subsequent quantification.

Table 1: Application of MCR-ALS in Chromatographic Analysis

| Feature | Description | Relevance to this compound Analysis |

|---|---|---|

| Objective | Mathematical separation of co-eluting chemical components. researchgate.net | Resolves the this compound signal from overlapping peaks of other hydrocarbons (e.g., isomers) in a complex chromatogram. |

| Input Data | A two-way data matrix (e.g., Retention Time vs. m/z) from GC-MS. | The complete data file from a GC-MS run of a sample containing this compound. |

| Algorithm | An iterative alternating least squares optimization. nih.gov | Calculates the most likely pure elution and spectral profiles for each component in the mixture. |

| Output | Pure elution profiles (chromatograms) and pure spectral profiles (mass spectra) for each resolved component. nih.gov | Provides a "clean" mass spectrum for this compound, facilitating unambiguous library matching and identification. |

| Constraints | Physical or chemical constraints like non-negativity, unimodality, and closure are applied to guide the resolution to a chemically meaningful solution. vliz.be | Ensures that the calculated elution profiles and mass spectra are realistic and adhere to known chemical principles. |

Retention Index Determination and Database Matching

A cornerstone of compound identification in gas chromatography is the use of the retention index (RI). shimadzu.comphytochemia.com The retention index converts the retention time of a compound, which can vary between instruments and analytical conditions, into a standardized, more robust value. tuwien.at This is achieved by analyzing a homologous series of n-alkanes along with the sample. The retention index of the target compound is then calculated based on its elution relative to these n-alkane standards. phytochemia.comresearchgate.net

For this compound, the Kovats retention index is commonly used. On a standard non-polar column (like those with a dimethylpolysiloxane stationary phase), its retention index is expected to fall between that of n-octadecane (RI = 1800) and n-nonadecane (RI = 1900). Experimental determination of the RI for an unknown peak provides a powerful piece of evidence for its identification. nist.gov

Once the mass spectrum of a peak suspected to be this compound is obtained (ideally after MCR-ALS deconvolution) and its retention index is calculated, these two pieces of information are used to search spectral databases like those from the National Institute of Standards and Technology (NIST). nih.govnist.govnist.gov A confident identification is achieved when there is a high match score between the experimental mass spectrum and a library spectrum, and the experimentally determined retention index closely matches the database RI value for this compound on a similar column type. phytochemia.com

Table 3: Retention Index Data for this compound

| Retention Index Type | Stationary Phase Type | Reported Value | Source |

|---|---|---|---|

| Kovats RI | Standard Non-Polar | 1848 | NIST nist.govnih.gov, Pherobase pherobase.com |

| Kovats RI | Standard Non-Polar | 1849.3 | PubChem nih.gov |

This dual-filter approach—matching both the mass spectrum and the retention index—significantly reduces the probability of misidentification, providing a high degree of confidence in the analytical result. phytochemia.com

Biological and Ecological Roles of 6 Methyloctadecane in Non Human Organisms

Interplay with Microbial Communities

The compound 6-methyloctadecane has been identified as a component of the volatilome—the complete set of volatile organic compounds—produced by various microorganisms, indicating its role in their metabolism and ecological interactions. For example, it is one of the core volatile compounds detected in all five species of the coral endosymbiont Symbiodiniaceae that were studied. vliz.bescispace.com The production of such a compound across different species suggests a conserved and potentially important ecological function. vliz.be The origin of this compound in these microalgae is thought to be from the oxidation of fatty acids. vliz.bescispace.com

The presence of this compound in the microbial metabolome is not limited to marine environments. It is also found in the complex microbial ecosystems of the gut. The collective volatile metabolites produced by a host and its microbiome are considered a 'co-metabolome'. tandfonline.com Alterations in the gut microbiome's species composition can significantly impact the profile of these volatile metabolites. tandfonline.com The detection of this compound in such contexts points to its involvement in the intricate metabolic exchanges between a host and its resident microbial communities. massey.ac.nz

The ecological implications of this compound's presence in the microbial metabolome are multifaceted. In marine systems, volatile compounds are crucial for mediating interactions within the microbial food web. scispace.com In host-associated microbiomes, these volatiles can be indicative of the health status of the ecosystem and can be influenced by factors like diet. researchgate.net

Research into the volatile organic compounds (VOCs) produced by various bacterial species has revealed the complex ways in which these compounds can influence microbial growth and interactions. One such bacterium, Bacillus siamensis strain YJ15, has been shown to produce a diverse array of VOCs with significant antifungal properties. apsnet.orgapsnet.org

A study characterizing the volatilome of Bacillus siamensis YJ15 identified a total of 24 VOCs, which included alkanes, aldehydes, ketones, alcohols, alkenes, acids, esters, aromatic compounds, and a sulfur compound. apsnet.org While this specific study did not list this compound among the identified VOCs, the research highlights the capability of Bacillus species to produce a wide range of volatile compounds that can inhibit the growth of pathogenic fungi, such as Botrytis cinerea. apsnet.orgapsnet.org The antifungal activity of these VOCs is a key mechanism in the biocontrol potential of bacteria like B. siamensis. apsnet.org

The production of volatile compounds by one microorganism can create a chemical environment that either promotes or inhibits the growth of other microbes in the vicinity. This form of microbial interaction is crucial in shaping the structure and function of microbial communities in various ecosystems, from the soil to the surfaces of plants.

Environmental Fate and Transport of 6 Methyloctadecane

Biodegradation Pathways in Soil and Aquatic Environments

As a major component of crude oil, alkanes are subject to microbial degradation, which is a key process in the natural attenuation of petroleum contamination. ijabbr.com While straight-chain alkanes are more readily decomposed, branched-chain compounds like 6-methyloctadecane are also biodegradable, though often at a slower rate. ijabbr.comenviro.wiki The presence of methyl branching can hinder the enzymatic processes that initiate alkane breakdown. nih.gov

Microorganisms capable of degrading hydrocarbons are widely distributed in nature. ijabbr.com The biodegradation of alkanes can occur under both aerobic and anaerobic conditions, involving different enzymatic pathways.

Aerobic Degradation : In the presence of oxygen, the initial and often rate-limiting step in alkane degradation is the introduction of an oxygen atom, a reaction catalyzed by oxygenase enzymes. enviro.wiki For medium to long-chain alkanes, membrane-bound alkane hydroxylases (AHs) are key enzymes. ijabbr.comnih.gov These enzymes typically oxidize the terminal methyl group of the alkane (terminal oxidation) to form a primary alcohol. This alcohol is then further oxidized to an aldehyde and then a fatty acid, which can be metabolized by the cell via the β-oxidation pathway to generate energy. nih.gov Alternative aerobic pathways include subterminal oxidation, which attacks a carbon atom near the end of the chain, and biterminal oxidation, where both ends of the alkane are oxidized to form a dicarboxylic acid. nih.govresearchgate.net Some bacteria, such as certain species of Nocardia, are capable of completely mineralizing and utilizing branched-chain hydrocarbons. researchgate.net However, the degradation of branched alkanes may be repressed when more easily degradable n-alkanes are present. researchgate.net

Anaerobic Degradation : In the absence of oxygen, a different strategy is employed by anaerobic bacteria. The degradation is often initiated by the addition of fumarate (B1241708) to the alkane molecule. enviro.wikinih.gov This reaction, catalyzed by enzymes like alkylsuccinate synthase, results in the formation of alkylsuccinate derivatives. enviro.wiki These intermediates are then further metabolized through processes like carbon rearrangement and β-oxidation. enviro.wiki

The rate of biodegradation is influenced by numerous environmental factors, including temperature, nutrient availability, and the physical state of the hydrocarbon. ijabbr.com

The breakdown of this compound is expected to follow the general pathways for branched alkanes, leading to a series of metabolic intermediates.

Under aerobic conditions , oxidation would likely produce corresponding alcohols, aldehydes, and carboxylic acids. nih.gov Biterminal oxidation, which has been observed in the degradation of saturated hydrocarbons by some bacteria, could lead to the formation of dicarboxylic acids. researchgate.net

Under anaerobic conditions , the primary initial products would be substituted succinate (B1194679) derivatives formed through fumarate addition. enviro.wiki

Complete mineralization of the compound through these pathways ultimately results in the formation of carbon dioxide and water. enviro.wiki The generation of new metabolites and intermediates from hydrocarbon breakdown confirms the activity of microbial remediation. researchgate.net

Adsorption, Desorption, and Mobility in Environmental Matrices

The movement of this compound in the environment is largely controlled by its tendency to adsorb to solid phases.

Adsorption and Mobility : With an estimated logP (octanol-water partition coefficient) of 10.232 and very low water solubility (estimated at 3.433e-05 mg/L at 25°C), this compound is highly hydrophobic. thegoodscentscompany.com This property causes it to strongly bind to organic matter present in soil and sediment. epa.gov This strong adsorption significantly reduces its mobility in both soil and aquatic systems. Consequently, it is not expected to leach significantly into groundwater. The challenges of spiking hydrophobic compounds into soil for laboratory studies, which often require a co-solvent to ensure distribution, underscore the compound's tendency to bind to soil particles. researchgate.net

Desorption : The strong binding to soil and sediment particles implies that desorption is a slow process. This can lead to the long-term persistence of the compound in these matrices, where it remains available for slow biodegradation or other fate processes.

Volatilization and Atmospheric Distribution

Volatilization is the process by which a chemical transitions from a solid or liquid phase to a gas phase.

Volatilization Potential : this compound has a high boiling point of 324-325°C and a very low vapor pressure, estimated at 0.000476 mmHg at 25°C. thegoodscentscompany.com These properties indicate that its potential for volatilization from soil or water surfaces is low.

Atmospheric Transport : Despite its low volatility, long-chain alkanes can enter the atmosphere. Once airborne, they are likely to adsorb onto particulate matter (aerosols). acs.org This adsorption to aerosols can control their long-distance transport in the atmosphere. acs.org The compound has been detected in atmospheric samples, such as those collected on Sable Island, indicating it is subject to atmospheric distribution. publications.gc.ca

Environmental Monitoring and Occurrence in Various Ecosystems

This compound has been identified in a variety of environmental and biological samples, pointing to both natural (biogenic) and human-related (anthropogenic) sources.

Industrial and Contaminated Environments : It has been detected in produced water from hydraulic fracturing operations, a significant source of organic compounds in the environment. rsc.org It has also been identified as a component of fuel diesel and spent oil. researchgate.netamazonaws.com

Biogenic Sources : The compound is produced by a range of organisms. It has been identified as a volatile organic compound (VOC) emitted by the yeast Solicoccozyma aeria, which can promote plant growth. preprints.org It is also a naturally occurring volatile compound in foods such as white cabbage and Iranian black teas. nih.govresearchgate.net

Marine Ecosystems : this compound was identified as one of the "core volatiles" emitted by all five species of coral endosymbionts (Symbiodiniaceae) studied, suggesting a ubiquitous role in these important marine microorganisms. nih.gov

The following table summarizes findings on the occurrence of this compound in various ecosystems.

| Ecosystem/Source | Finding |

| Industrial | Detected in produced water from hydraulic fracturing. rsc.org |

| Biogenic (Microbial) | Emitted as a volatile by the yeast Solicoccozyma aeria. preprints.org |

| Biogenic (Plant) | Found as a volatile component in white cabbage and black tea. nih.govresearchgate.net |

| Marine | Identified as a core volatile organic compound from coral endosymbionts (Symbiodiniaceae). nih.gov |

| Atmospheric | Detected in atmospheric aerosol samples. publications.gc.ca |

| Food Fermentation | Found in rice bran sourdough fermented with Lactobacillus plantarum. jfrm.ru |

Advanced Research Directions and Emerging Applications

Integrated Omics Approaches for Comprehensive Biological and Chemical Profiling

The advent of "omics" technologies, such as metabolomics and network pharmacology, is providing a systems-level understanding of the biological and chemical profiles of organisms and environments where 6-methyloctadecane is present. These approaches allow for the simultaneous analysis of a vast number of molecules, revealing intricate networks of interactions.

Network pharmacology, a computational approach that integrates omics data, is being used to explore the molecular mechanisms underlying the therapeutic properties of natural compounds. nih.gov This method can help to identify the protein targets of compounds like this compound and predict their biological effects, accelerating the drug discovery process. nih.gov The integration of various omics datasets provides a more holistic view of the roles that this compound and other metabolites play within a biological system. massey.ac.nz

Chemo-Ecological Studies on Interspecies Chemical Communication

This compound has emerged as a significant player in the chemical language of insects and other organisms. Chemo-ecological studies are revealing its role as a semiochemical, a chemical substance that carries a message.

In the context of insect communication, branched-chain hydrocarbons like this compound are recognized as important components of sex pheromones. For example, it is a component of the sex pheromone of the Lithosiinae moth, Lyclene dharma. tandfonline.com The specific blend and ratio of such compounds are often crucial for species recognition and successful mating. mdpi.com The gypsy moth, Lymantria dispar, utilizes a related compound, cis-7,8-epoxy-2-methyloctadecane (disparlure), as its primary sex pheromone, highlighting the importance of the methyl branch in pheromonal activity. mdpi.comnih.govwikipedia.org

Beyond insect-to-insect communication, this compound is involved in tritrophic interactions, mediating communication between plants, herbivores, and their natural enemies. Endophytic fungi, such as Beauveria bassiana, when colonizing melon plants, can alter the plant's volatile emissions, leading to an increased release of this compound. nih.govmdpi.comfrontiersin.org This enhanced emission may act as a repellent to herbivores or attract their natural predators, suggesting a role in plant defense. nih.govmdpi.comfrontiersin.org Furthermore, this compound has been identified as a core volatile compound produced by coral endosymbionts (Symbiodiniaceae), indicating its potential role in the chemical ecology of marine ecosystems. vliz.be

Development of Sustainable Production Methods for Biotechnological Applications

The growing interest in branched-chain hydrocarbons for various applications, including biofuels and specialty chemicals, has spurred research into sustainable production methods. biorxiv.org Biotechnological approaches, utilizing microorganisms, offer a promising alternative to traditional chemical synthesis.

Microorganisms are known to produce a wide array of hydrocarbons, and some species are capable of synthesizing branched-chain alkanes. unl.pt For example, cyanobacteria are known to produce 7- and 8-methylheptadecanes, and the presence of branched hydrocarbons in sediments is often used as a biomarker for bacterial activity. unl.pt The bacterium Mycobacterium vaccae can metabolize 2- and 3-methyloctadecane, incorporating them into its cellular lipids. nih.gov

Researchers are exploring the metabolic pathways involved in hydrocarbon biosynthesis in microorganisms with the goal of engineering strains for enhanced production. unl.pt Electromicrobial production, a process where microorganisms use electricity to convert simple molecules like CO2 into complex organic compounds, is being investigated for the synthesis of branched-chain hydrocarbons for jet fuel blends. biorxiv.org The development of efficient and scalable biotechnological production platforms for compounds like this compound could have significant economic and environmental benefits.

Predictive Modeling of Biological Activities and Environmental Behavior

Computational modeling is becoming an invaluable tool for predicting the biological activities and environmental fate of chemical compounds like this compound. These models can help to prioritize compounds for further experimental testing and assess their potential risks.

Quantitative structure-activity relationship (QSAR) models and other computational approaches are used to predict the biological effects of compounds based on their chemical structure. d-nb.info For instance, network pharmacology can predict the protein targets of natural compounds and their potential therapeutic effects. nih.gov The Abraham solvation parameter model has been used to predict the enthalpies of vaporization and sublimation of mono-methyl branched alkanes, which is crucial for understanding their physical properties and environmental distribution. niif.hu

Predictive models are also essential for assessing the environmental behavior of chemicals. rivm.nl Information on a compound's physical and chemical properties, such as its water solubility and vapor pressure, can be used to model its transport and distribution in the environment. rivm.nlthegoodscentscompany.com While this compound is considered to have low environmental impact due to its biodegradability and low toxicity to aquatic organisms, predictive modeling can help to refine these assessments and identify potential risks. ontosight.ai

Exploration of Stereoisomeric Effects on Biological Activity

Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. windows.net These subtle structural differences can have profound effects on a molecule's biological activity, a phenomenon that is particularly relevant in the field of chemical ecology.

In the context of insect pheromones, the specific stereoisomer of a compound is often the key to its activity. For example, the natural sex pheromone of the gypsy moth, (+)-disparlure ((7R,8S)-cis-7,8-epoxy-2-methyloctadecane), is highly attractive to males, while its enantiomer, (-)-disparlure, can be inhibitory. wikipedia.orgnih.gov The synthesis of specific stereoisomers is often a major challenge in pheromone research and is crucial for developing effective pest management strategies. mdpi.comherts.ac.ukgoogle.com

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 6-methyloctadecane, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves modified Ziegler-Natta catalysis or hydroisomerization of linear alkanes. Researchers should optimize reaction parameters (temperature, catalyst loading, and solvent systems) using fractional distillation for purification. Purity can be validated via gas chromatography-mass spectrometry (GC-MS) with internal standards calibrated against reference samples .

Q. How can researchers characterize the purity and structural integrity of this compound in experimental settings?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm branching patterns and GC-MS for purity analysis. Differential scanning calorimetry (DSC) can assess thermal behavior, comparing observed melting points with calculated values (e.g., 0.784 g/cm³ density, 324.039°C boiling point) .

Q. What are the key applications of this compound as a model compound in surfactant or membrane studies?

- Methodological Answer : Its branched structure makes it useful for studying lipid bilayer dynamics. Researchers employ Langmuir-Blodgett troughs to measure surface tension and monolayer stability. Comparative studies with linear alkanes (e.g., octadecane) can isolate effects of methyl branching on hydrophobicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization) of this compound?

- Methodological Answer : Use controlled calorimetry under inert atmospheres to minimize oxidative degradation. Cross-validate results with computational methods (e.g., density functional theory (DFT)) and compare datasets using systematic error analysis. Document metadata rigorously, including instrument calibration protocols and environmental conditions .

Q. What experimental frameworks are suitable for investigating the stability of this compound under high-temperature or high-pressure conditions?

- Methodological Answer : Employ high-pressure DSC or autoclave reactors to simulate extreme environments. Monitor decomposition products via Fourier-transform infrared (FTIR) spectroscopy. For reproducibility, adhere to FAIR data principles by documenting all components (e.g., reactor material, pressure sensors) with manufacturer specifications .

Q. How can computational models improve predictions of this compound’s phase behavior in mixed hydrocarbon systems?

- Methodological Answer : Apply molecular dynamics (MD) simulations using software like GROMACS, parameterizing force fields with experimental data (e.g., viscosity, diffusion coefficients). Validate models against small-angle X-ray scattering (SAXS) results for micelle formation in binary solvent systems .

Q. What systematic review strategies are effective for aggregating fragmented data on this compound’s biological interactions?

- Methodological Answer : Follow PRISMA guidelines to identify relevant studies, prioritizing peer-reviewed journals. Use tools like RevMan for meta-analysis of toxicity or biodegradation data. Address heterogeneity by stratifying studies based on experimental conditions (e.g., cell lines, exposure durations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.